Ampelopsin F

描述

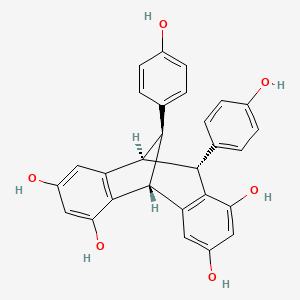

Structure

2D Structure

3D Structure

属性

分子式 |

C28H22O6 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC 名称 |

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |

InChI |

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1 |

InChI 键 |

LJHNYAXAPRDORG-CDORBJOZSA-N |

手性 SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]3[C@@H](C4=C([C@@H]2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |

规范 SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Botanical Treasury of Ampelopsin F: A Technical Guide to its Natural Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, more commonly known as dihydromyricetin (DHM), is a flavonoid compound that has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. These include hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants of the Ampelopsis genus, with Ampelopsis grossedentata, commonly known as vine tea, being the most abundant source.[1] The compound is also present in other related species and the Japanese raisin tree (Hovenia dulcis).

Ampelopsis Species

-

Ampelopsis grossedentata : This plant, widely distributed in Southern China, is the richest known natural source of this compound.[1] The leaves, in particular, contain exceptionally high concentrations of the compound.[2] The content of this compound in A. grossedentata can vary based on the producing region, quality grade, and the age of the leaves.[2][3] Young leaves tend to have a higher concentration of dihydromyricetin.[2]

-

Ampelopsis cantoniensis : This species is another documented source of this compound.

-

Ampelopsis megalophylla : Research has also identified the presence of this compound in this plant species.

Hovenia dulcis (Japanese Raisin Tree)

The fruit and fruit stalks of the Japanese raisin tree are known to contain this compound, although generally at lower concentrations compared to Ampelopsis grossedentata.[4][5]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and developmental stage. The following table summarizes the quantitative data from various studies.

| Plant Species | Plant Part | Concentration of this compound (Dihydromyricetin) | Reference |

| Ampelopsis grossedentata | Young Leaves (LS1) | 236.64 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Young Leaves (LS2) | 219.13 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Older Leaves (LS3) | 142.23 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Older Leaves (LS4) | 123.59 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Oldest Leaves (LS5) | 92.67 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Stems | 104.41 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Tendrils | 224.25 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Roots | 0 mg/g dry weight | [2] |

| Ampelopsis grossedentata | Leaves (general) | 21.2 to 36.2 g/100g (212 to 362 mg/g) dry weight | [3] |

| Hovenia dulcis | Fruit Stalk Extract | 0.88 ± 0.05 mg/g of extract | [4] |

| Fermented Beverage from Hovenia dulcis | Beverage | 75.17 mg/L | [6] |

Experimental Protocols

Extraction of this compound

Several methods have been developed for the efficient extraction of this compound from plant materials.

This is the most common method for extracting this compound.

-

Objective : To extract this compound from dried plant material using a suitable solvent.

-

Materials :

-

Dried and powdered plant material (e.g., leaves of Ampelopsis grossedentata)

-

Solvent: 60% ethanol in water has been shown to be effective.[1]

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

-

Procedure :

-

Mix the powdered plant material with the 60% ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[1]

-

Agitate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 180 minutes).[1]

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

The resulting aqueous extract can be used for further purification or analysis.

-

UAE utilizes ultrasonic waves to enhance the extraction efficiency.

-

Objective : To improve the extraction yield and reduce extraction time using sonication.

-

Materials :

-

Same as for solvent-based extraction

-

Ultrasonic bath or probe sonicator

-

-

Procedure :

-

Prepare the plant material and solvent mixture as described above.

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic treatment for a specified time (e.g., 45 minutes) and temperature (e.g., 65°C).[1]

-

Filter and concentrate the extract as in the solvent-based method.

-

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Objective : To rapidly extract this compound using microwave energy.

-

Materials :

-

Same as for solvent-based extraction

-

Microwave extraction system

-

-

Procedure :

-

Place the plant material and solvent mixture in a microwave-safe extraction vessel.

-

Set the microwave extractor to the optimal conditions (e.g., temperature of 96.8°C, time of 8.8 minutes, solid-liquid ratio of 1:26.4).[1]

-

After extraction, allow the vessel to cool before filtering and concentrating the extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the accurate quantification of this compound.

-

Objective : To separate and quantify this compound in an extract.

-

Instrumentation :

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions :

-

Mobile Phase : A mixture of methanol and water containing a small amount of acid (e.g., 0.1% phosphoric acid) is commonly used. A typical gradient could be methanol:water:phosphoric acid (65:35:0.1, v/v/v).[7]

-

Flow Rate : 1.0 mL/min.[7]

-

Column Temperature : 40°C.[7]

-

Detection Wavelength : 290 nm.[7]

-

Injection Volume : 10 µL.[7]

-

-

Procedure :

-

Standard Preparation : Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation : Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter to remove any particulate matter.

-

Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis : Inject the prepared sample solution into the HPLC system and record the chromatogram.

-

Quantification : Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

-

Biosynthesis of this compound (Dihydromyricetin)

The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the flavanone naringenin, which is then hydroxylated to produce dihydromyricetin.[2]

Caption: Biosynthetic pathway of this compound from Phenylalanine.

The key hydroxylation steps that lead to the formation of dihydromyricetin from naringenin are catalyzed by three crucial enzymes: Flavanone 3'-hydroxylase (F3'H), Flavanone 3-hydroxylase (F3H), and Flavonoid 3',5'-hydroxylase (F3'5'H).[2] The expression levels of the genes encoding these enzymes are critical in determining the final concentration of this compound in the plant.[2]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

Caption: General workflow for extraction and analysis of this compound.

Conclusion

This compound (dihydromyricetin) is a flavonoid of significant scientific interest, with Ampelopsis grossedentata standing out as its most prominent natural source. This guide has provided a comprehensive overview of its natural origins, quantitative data, detailed experimental protocols for its extraction and analysis, and its biosynthetic pathway. The methodologies and data presented here offer a solid foundation for researchers and professionals to further explore the therapeutic potential of this remarkable natural compound. The continued investigation into this compound holds great promise for the development of new therapeutic agents and functional foods.

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahnxtb.cn [ahnxtb.cn]

- 4. Evaluation of Herb–Drug Interactions of Hovenia dulcis Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ampelopsin F from Ampelopsis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, a resveratrol dimer, stands as a notable bioactive compound isolated from species of the Ampelopsis genus, renowned for its traditional medicinal applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the pioneering extraction and purification protocols, summarizes the key quantitative and spectroscopic data, and presents a foundational understanding of its chemical nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

The genus Ampelopsis, belonging to the Vitaceae family, has long been a focal point in ethnopharmacology, particularly in East Asia. These plants are rich sources of various polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol and its oligomers have garnered significant attention for their wide-ranging biological activities. This compound, a structurally unique resveratrol dimer, was first identified from the roots of Ampelopsis brevipedunculata var. hancei. Its discovery has opened new avenues for investigating the therapeutic potential of resveratrol oligomers. This guide synthesizes the foundational research on this compound, providing a detailed technical framework for its study.

Discovery and Sourcing

This compound was first reported as a novel bridged plant oligostilbene in 1993 by a team of Japanese researchers.[1][2] Their investigation focused on the chemical constituents of the roots of Ampelopsis brevipedunculata var. hancei (Planch.) Rehder, a plant used in traditional medicine. This seminal work laid the groundwork for the subsequent isolation and characterization of this unique compound.

Table 1: Source Information for this compound

| Parameter | Details |

| Compound Name | This compound |

| Plant Source | Ampelopsis brevipedunculata var. hancei (Planch.) Rehder |

| Plant Part Used | Roots |

| Year of Discovery | 1993 |

| Initial Publication | Tetrahedron, 1993, 49(26), 5801-5804 |

Physicochemical Properties

This compound is a resveratrol dimer with a molecular formula of C₂₈H₂₂O₆ and a molecular weight of 454.47 g/mol .[1] Its structure features a unique bridged system, distinguishing it from many other resveratrol oligomers.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₂O₆ |

| Molecular Weight | 454.47 g/mol |

| Compound Type | Resveratrol Dimer (Oligostilbene) |

| CAS Number | 151487-08-0 |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ampelopsis brevipedunculata var. hancei roots involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies described in the foundational literature and subsequent studies on related compounds.

Plant Material and Extraction

-

Plant Material Collection and Preparation : The roots of Ampelopsis brevipedunculata var. hancei are collected, washed, and air-dried. The dried roots are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction : The powdered root material is extracted with a polar solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.[3] The extraction is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

Fractionation and Chromatographic Purification

-

Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel.[3] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.[4]

-

Further Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20.[4]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.[3]

Structure Elucidation

The determination of the intricate bridged structure of this compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C₂₈H₂₂O₆.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Provides information about the number and chemical environment of protons in the molecule, revealing the presence of aromatic and aliphatic protons characteristic of a stilbenoid structure.

-

¹³C-NMR : Identifies the number and types of carbon atoms, including aromatic, olefinic, and aliphatic carbons. Predicted ¹³C-NMR data for this compound is available in public databases.[5]

-

2D-NMR (COSY, HMQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and the elucidation of the unique bridged system.

-

Table 3: Key Spectroscopic Data for this compound Structure Elucidation

| Technique | Information Provided |

| HR-MS | Determination of exact mass and molecular formula. |

| ¹H-NMR | Proton chemical shifts and coupling constants. |

| ¹³C-NMR | Carbon chemical shifts.[5] |

| 2D-NMR | Correlation spectroscopy for establishing atom connectivity. |

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, its classification as a resveratrol oligomer suggests potential for a range of biological activities. Resveratrol and its derivatives are known to possess antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies on other oligostilbenes isolated from Ampelopsis species have shown inhibitory effects on inflammatory pathways, such as the IL-6-induced STAT3 activation pathway.[3]

The broader class of resveratrol oligomers has been shown to modulate various signaling pathways, including those involving growth factor receptors (VEGFR2, PDGFRβ), the TRAIL/TRAIL-R pathway, and the JAK/STAT and mTOR pathways in different cancer models.[6][7] Further investigation is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

The discovery and isolation of this compound from Ampelopsis brevipedunculata var. hancei has enriched the chemical diversity of known resveratrol oligomers. The detailed experimental protocols for its extraction and purification, along with the foundational spectroscopic data, provide a solid basis for further research. Future studies should focus on scaling up the isolation process or developing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation. Elucidating the specific signaling pathways affected by this compound will be crucial in uncovering its therapeutic potential and advancing its development as a novel drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effects of Compounds and Extracts from Ampelopsis brevipedunculata on IL-6-Induced STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0140198) [np-mrd.org]

- 6. Ampelopsin E Reduces the Invasiveness of the Triple Negative Breast Cancer Cell Line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ampelopsin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds known for their diverse biological activities. As a member of the stilbenoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic and synthetic data.

Chemical Structure and Properties

This compound is a resveratrol dimer with the chemical formula C₂₈H₂₂O₆. The IUPAC name for the (+)-enantiomer is (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol. The molecule possesses a complex tetracyclic core, which is a result of the oxidative coupling of two resveratrol units.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂O₆ | PubChem |

| Molecular Weight | 454.5 g/mol | PubChem |

| IUPAC Name ((+)-Ampelopsin F) | (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol | PubChem |

| Melting Point ((-)-Ampelopsin F) | 220-222 °C (decomposed) | UNAIR Repository |

| Optical Rotation ((-)-Ampelopsin F) | [α]²⁵_D_ -2° (c 0.1, MeOH) | UNAIR Repository |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains several chiral centers, leading to the existence of enantiomers. The naturally isolated form from Dryobalanops oblongifolia is the (-)-enantiomer. The total synthesis reported by Snyder and colleagues in 2007 provides a method for the stereocontrolled synthesis of this complex molecule, confirming the assigned relative and absolute stereochemistry.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for (-)-Ampelopsin F

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.02 | d | 8.6 | H-2, H-6 |

| 6.72 | d | 6.9 | H-3, H-5 |

| 6.69 | d | 8.3 | H-2a, H-6a |

| 6.50 | d | 6.7 | H-3a, H-5a |

| 6.38 | d | 2.0 | H-14 |

| 6.36 | d | 2.3 | H-14a |

| 6.08 | d | 2.6 | H-12a |

| 6.01 | d | 2.0 | H-12 |

| 4.08 | s | H-7 | |

| 3.56 | s | H-7a | |

| 3.23 | s | H-8 |

Solvent: CD₃OD, Frequency: 500 MHz

Experimental Protocols

Isolation of (-)-Ampelopsin F from Dryobalanops oblongifolia

A detailed experimental protocol for the isolation of (-)-Ampelopsin F has been reported. The general workflow involves the extraction of the plant material with an organic solvent, followed by chromatographic separation to yield the pure compound.

Workflow for Isolation of (-)-Ampelopsin F

Caption: General workflow for the isolation of (-)-Ampelopsin F.

Total Synthesis of this compound

The total synthesis of this compound was achieved by Snyder and coworkers in 2007. The synthesis is a landmark in the chemical synthesis of complex resveratrol oligomers and provides a route to access both enantiomers of the molecule. The key steps of the synthesis are outlined below.

Key Stages of the Total Synthesis of this compound

Caption: Key stages in the total synthesis of this compound.

Note: The detailed, step-by-step experimental procedures for the total synthesis are described in the supporting information of the original publication by Snyder et al. in Angewandte Chemie International Edition (2007).

Biological Signaling Pathways

While extensive research has been conducted on the biological activities of resveratrol and its simpler oligomers, specific studies on the signaling pathways modulated by this compound are limited. Research on related resveratrol dimers suggests potential interactions with pathways involved in inflammation, oxidative stress, and cell proliferation. Further investigation is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Hypothesized Signaling Pathway Interactions of Resveratrol Dimers

Caption: Hypothesized signaling pathway interactions of resveratrol dimers.

Conclusion

This compound represents a structurally complex and stereochemically rich natural product with potential for further investigation in the field of drug discovery. This guide has summarized the current knowledge of its chemical structure, stereochemistry, and methods for its isolation and synthesis. The availability of synthetic routes opens up possibilities for the preparation of analogs and further exploration of the structure-activity relationships of this intriguing resveratrol dimer. Future research should focus on obtaining a complete set of experimental spectroscopic data, including ¹³C NMR and X-ray crystallography, and on elucidating the specific biological targets and signaling pathways of this compound to fully unlock its therapeutic potential.

The Biosynthesis of Ampelopsin F: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin F, a complex resveratrol dimer, has garnered significant interest within the scientific community due to its potential therapeutic properties. As an oligostilbenoid, it belongs to a class of plant secondary metabolites known for their diverse biological activities. Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the exploration of its pharmacological applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Stilbenoids, including this compound, are synthesized via the phenylpropanoid pathway.[1] This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce resveratrol, the monomeric precursor to a vast array of stilbenoid oligomers. The subsequent dimerization of resveratrol is a critical step leading to the formation of compounds like this compound, a process believed to be mediated by oxidative enzymes such as peroxidases and laccases.[2][3]

It is important to distinguish this compound, a stilbenoid, from ampelopsin, also known as dihydromyricetin, which is a flavanonol.[4] While both may be found in plants of the Ampelopsis genus, their biosynthetic origins differ significantly. Ampelopsis grossedentata, for instance, is particularly rich in dihydromyricetin.[5] This guide will focus exclusively on the biosynthesis of the stilbenoid this compound.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Resveratrol Monomer: This stage follows the well-established general phenylpropanoid and stilbene synthase pathway.

-

Oxidative Dimerization of Resveratrol: This stage involves the coupling of two resveratrol molecules to form various dimers, including the direct precursors to this compound.

Stage 1: Biosynthesis of Resveratrol

The synthesis of resveratrol begins with L-phenylalanine and involves the following key enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic stilbene backbone of resveratrol.

Stage 2: Oxidative Dimerization to this compound

The formation of this compound from resveratrol is a result of oxidative coupling, a process catalyzed by peroxidases and/or laccases.[2][3] The currently accepted hypothesis suggests a radical-mediated mechanism. The proposed pathway leading to this compound involves the formation of ε-viniferin as a key intermediate through an 8–10′ coupling of two resveratrol radicals.[6] Subsequent intramolecular rearrangements of ε-viniferin are thought to yield the bridged bicyclic structure of this compound.[6]

Quantitative Data

Quantitative data on the specific enzyme kinetics for this compound biosynthesis in planta are scarce in the current literature. However, data from studies on related enzymes and substrates provide valuable insights.

| Enzyme/Process | Substrate | Product(s) | Plant/Enzyme Source | Key Findings | Reference |

| Peroxidase | Resveratrol | Resveratrol-trans-dihydrodimer, Pallidol | Soybean Peroxidase | Dimerization confirmed, products showed antimicrobial activity. | [7] |

| Peroxidase | Resveratrol | ε-viniferin | Grapevine (Vitis vinifera) | VvPrx1 and VvPrx2 identified as potential resveratrol dimerizing enzymes. | [1] |

| Laccase | trans-Resveratrol | Dehydrodimers | Trametes villosa | Immobilized laccase catalyzed oxidative coupling of resveratrol. | [8] |

| HPLC-DAD Quantification | Dihydromyricetin, Resveratrol | - | Ampelopsis sinica | LOD: 1.47-2.48 µg/mL, LOQ: 2.93-4.97 µg/mL. | [9] |

| HPLC-UV Quantification | trans-Resveratrol | - | Human Plasma | LOD: 0.006 µg/ml, LOQ: 0.008 µg/ml. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Stilbenoids from Plant Material

This protocol is adapted from methods for extracting stilbenes from grape canes and can be optimized for Ampelopsis species.[6][11]

Materials:

-

Plant material (e.g., stems, leaves of Ampelopsis sp.)

-

Freeze-dryer or oven

-

Grinder or mill

-

Ethanol (60-80% aqueous solution)

-

Ultrasound bath or sonicator

-

Centrifuge

-

Rotary evaporator

-

HPLC grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation: Harvest fresh plant material and freeze-dry or oven-dry at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Weigh 1 g of the powdered plant material into a falcon tube.

-

Add 20 mL of 80% ethanol.

-

Perform ultrasound-assisted extraction (UAE) in an ultrasound bath at a controlled temperature (e.g., 50°C) for 20 minutes.

-

-

Purification:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction if necessary.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for HPLC analysis.

-

Peroxidase-Mediated Dimerization of Resveratrol (In Vitro Assay)

This protocol is a generalized procedure based on in vitro studies of resveratrol dimerization.[1][12]

Materials:

-

Crude protein extract from the plant of interest (containing peroxidases)

-

Resveratrol solution (in a suitable solvent like DMSO or ethanol)

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (pH 6.0-7.0)

-

HPLC system for analysis

Procedure:

-

Enzyme Preparation: Prepare a crude protein extract from the plant tissue known to produce this compound. This typically involves homogenization in a suitable buffer and centrifugation to remove cell debris.

-

Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Resveratrol (final concentration, e.g., 100 µM)

-

Crude protein extract (a specific amount, to be optimized)

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding a small amount of H₂O₂ (e.g., final concentration of 1 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching agent (e.g., a strong acid like HCl or by heat inactivation).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of this compound and other resveratrol dimers using HPLC.

-

Laccase Activity Assay with Resveratrol

This protocol outlines a general method for assessing laccase activity using a phenolic substrate, adapted for resveratrol.[7][13]

Materials:

-

Laccase-containing enzyme preparation

-

Resveratrol solution

-

Citrate-phosphate buffer (pH 4.0-5.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

In a cuvette, mix the citrate-phosphate buffer and the resveratrol solution.

-

-

Reaction Initiation and Measurement:

-

Add the enzyme preparation to the cuvette to start the reaction.

-

Monitor the change in absorbance at a wavelength where the resveratrol oxidation products absorb (this needs to be determined empirically, but a scan from 300-500 nm would be a starting point). The oxidation of phenolic substrates by laccase often leads to colored products.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product if known. One unit of laccase activity is often defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

-

HPLC Analysis of this compound and Resveratrol

This is a general HPLC method that can be optimized for the separation and quantification of resveratrol and its dimers.[9][10]

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Standards of resveratrol and, if available, this compound

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 10% B

-

5-30 min: 10% to 50% B

-

30-35 min: 50% to 90% B

-

35-40 min: Hold at 90% B

-

40-45 min: 90% to 10% B

-

45-50 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Resveratrol is typically detected around 306 nm. The optimal wavelength for this compound should be determined from its UV spectrum. A DAD allows for monitoring across a range of wavelengths.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations.

-

Quantify the amount of resveratrol and this compound in the plant extracts by comparing their peak areas to the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound in plants is a complex process that begins with the well-understood phenylpropanoid pathway to produce resveratrol, followed by a less characterized but crucial oxidative dimerization step. Peroxidases and laccases are the primary enzyme candidates for catalyzing this dimerization. While a putative pathway involving ε-viniferin as an intermediate has been proposed, further research is needed to elucidate the precise enzymatic control and stereoselectivity of this reaction in vivo. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricacies of this compound biosynthesis, paving the way for its potential biotechnological applications. Future work should focus on isolating and characterizing the specific peroxidases and laccases from this compound-producing plants and determining their kinetic parameters to gain a more complete understanding of this fascinating biosynthetic pathway.

References

- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ampelopsin - Wikipedia [en.wikipedia.org]

- 5. The near-complete genome assembly of Ampelopsis grossedentata provides insights into its origin, evolution, and the regulation of flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 8. Immobilization of Laccase for Oxidative Coupling of Trans-Resveratrol and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. iris.unimore.it [iris.unimore.it]

- 13. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Nuances: A Technical Guide to Ampelopsin F and Dihydromyricetin

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed comparative analysis of the chemical and biological properties of Ampelopsin F and dihydromyricetin. This in-depth resource aims to elucidate the key distinctions between these two natural flavonoid compounds, providing a valuable tool for future research and therapeutic development.

Core Chemical Differences: Structure and Physicochemical Properties

Dihydromyricetin, also widely known as ampelopsin, is a well-studied flavanonol with the chemical formula C₁₅H₁₂O₈. It consists of a chromanone ring substituted with multiple hydroxyl groups. In contrast, this compound is a more complex oligostilbenoid with the chemical formula C₂₈H₂₂O₆, suggesting a dimeric or related polymeric structure derived from flavonoid precursors. This fundamental structural difference underpins the variations in their physicochemical and biological profiles.

While extensive data is available for dihydromyricetin, information regarding the physicochemical properties of this compound is limited. The following table summarizes the available quantitative data for both compounds.

| Property | Dihydromyricetin (Ampelopsin) | This compound |

| Molecular Formula | C₁₅H₁₂O₈ | C₂₈H₂₂O₆ |

| Molecular Weight | 320.25 g/mol | 454.48 g/mol [1] |

| Solubility | Poor in water (0.2-0.32 mg/mL at 25°C), soluble in ethanol (170 mg/mL at 25°C)[2]. Solubility increases with temperature and in acidic conditions (pH 3-5)[2][3]. | Data not available |

| Stability | Unstable in weak alkaline solutions and degrades in the presence of Cu²⁺ and Fe³⁺ ions[3]. | Data not available |

| LogP | 0.81 | Data not available |

Comparative Biological Activity and Mechanism of Action

Dihydromyricetin has been the subject of numerous studies, revealing a broad spectrum of biological activities, including potent antioxidant and anti-inflammatory effects. In contrast, the biological profile of this compound is less characterized, with preliminary studies indicating potential antibacterial and cytotoxic activities.

Antioxidant Activity

Dihydromyricetin exhibits significant antioxidant activity by scavenging free radicals and chelating metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay for Dihydromyricetin

-

Objective: To determine the free radical scavenging activity of dihydromyricetin.

-

Method:

-

Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of dihydromyricetin in methanol.

-

Mix the dihydromyricetin solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is typically calculated to quantify the antioxidant activity.

Information on the antioxidant activity of This compound is not currently available in the scientific literature.

Anti-inflammatory Activity

Dihydromyricetin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages for Dihydromyricetin

-

Objective: To evaluate the anti-inflammatory effect of dihydromyricetin on cultured macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Method:

-

Culture RAW 264.7 cells in appropriate media.

-

Pre-treat the cells with various concentrations of dihydromyricetin for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Lyse the cells to extract proteins and analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.

-

-

Data Analysis: Compare the levels of inflammatory markers in dihydromyricetin-treated cells to LPS-stimulated and unstimulated control cells.

While the anti-inflammatory potential of This compound is yet to be thoroughly investigated, its structural complexity suggests it may interact with different cellular targets compared to dihydromyricetin.

Signaling Pathways

The molecular mechanisms underlying the biological activities of dihydromyricetin have been extensively studied, revealing its interaction with multiple signaling pathways. In contrast, the signaling pathways modulated by this compound remain to be elucidated.

Dihydromyricetin Signaling Pathways

Dihydromyricetin is known to modulate a variety of signaling cascades, contributing to its diverse pharmacological effects.

Caption: Dihydromyricetin's modulation of key signaling pathways.

This compound Signaling Pathways

The specific signaling pathways affected by this compound have not yet been identified. Future research is required to map its mechanism of action.

Caption: Postulated signaling pathway for this compound.

Conclusion and Future Directions

This technical guide highlights the significant chemical differences between the monomeric flavanonol dihydromyricetin and the more complex oligostilbenoid this compound. While dihydromyricetin's biological activities and underlying mechanisms are well-documented, this compound remains a largely unexplored molecule. The lack of quantitative data on the physicochemical properties and biological activities of this compound underscores a critical knowledge gap.

Future research should prioritize the following:

-

Comprehensive Physicochemical Characterization of this compound: Determining its solubility, stability, and other key parameters is crucial for formulation and drug delivery studies.

-

In-depth Biological Screening of this compound: A systematic evaluation of its antioxidant, anti-inflammatory, and other potential therapeutic activities is warranted.

-

Direct Comparative Studies: Head-to-head comparisons of this compound and dihydromyricetin in various biological assays will provide a clearer understanding of their relative potency and efficacy.

-

Mechanism of Action Studies for this compound: Elucidating the signaling pathways modulated by this compound will be essential for identifying its therapeutic targets and potential clinical applications.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of both dihydromyricetin and the enigmatic this compound.

References

- 1. (+)-Ampelopsin F | C28H22O6 | CID 46230189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Ampelopsin F Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the preliminary screening of Ampelopsin's bioactivity, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways.

Data Presentation

Anticancer Activity of Ampelopsin

The cytotoxic effect of Ampelopsin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 80 | [5] |

| 48 | 60 | [5] | ||

| 72 | 40 | [5] | ||

| MDA-MB-231 | Breast Cancer | 24 | 60 | [5] |

| 48 | 40 | [5] | ||

| 72 | 20 | [5] | ||

| A549 | Lung Adenocarcinoma | 48 | <30 | [6] |

| HL-60 | Promyelocytic Leukemia | 48 | Not specified | [6] |

| K562 | Chronic Myelogenous Leukemia | 48 | Not specified | [6] |

| U251 | Glioma | 24 | Not specified | [7] |

| A172 | Glioma | 24 | Not specified | [7] |

Induction of Apoptosis by Ampelopsin

Ampelopsin has been shown to induce apoptosis, or programmed cell death, in various cancer cells. The percentage of apoptotic cells is often quantified using flow cytometry following staining with Annexin V and propidium iodide (PI).

| Cell Line | Cancer Type | Ampelopsin Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| MCF-7 | Breast Cancer | 60 | 24 | >50 | [2] |

| MDA-MB-231 | Breast Cancer | 60 | 24 | >50 | [2] |

| A549 | Lung Adenocarcinoma | 30 | 48 | >50 | [6] |

| U251 | Glioma | 100 | 24 | Not specified | [7] |

| A172 | Glioma | 100 | 24 | Not specified | [7] |

Modulation of Apoptotic Regulatory Proteins by Ampelopsin

A key mechanism through which Ampelopsin induces apoptosis is the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

| Cell Line | Cancer Type | Ampelopsin Concentration (µM) | Incubation Time (h) | Change in Bax/Bcl-2 Ratio | Reference |

| MCF-7 | Breast Cancer | 60 | 24 | Increased | [8] |

| MDA-MB-231 | Breast Cancer | 60 | 24 | Increased | [8] |

| A549 | Lung Adenocarcinoma | 30 | 48 | Increased | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Ampelopsin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Ampelopsin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Ampelopsin dilutions at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Ampelopsin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with Ampelopsin for the desired time, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Bcl-2 and Bax

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control and calculate the Bax/Bcl-2 ratio.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Ampelopsin and a typical experimental workflow for its bioactivity screening.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Ampelopsin induces apoptosis by regulating multiple c-Myc/S-phase kinase-associated protein 2/F-box and WD repeat-containing protein 7/histone deacetylase 2 pathways in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

The Antioxidant Mechanism of Ampelopsin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, also known as dihydromyricetin (DHM), is a natural flavonoid compound with potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects. The document elucidates its dual action as both a direct scavenger of reactive oxygen species (ROS) and a modulator of endogenous antioxidant pathways, with a particular focus on the Keap1-Nrf2 signaling cascade. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] this compound, a flavonoid abundant in plants such as Ampelopsis grossedentata, has garnered significant scientific interest for its diverse pharmacological activities, prominently its antioxidant effects.[2] This guide delves into the intricate mechanisms underpinning the antioxidant action of this compound, providing a technical foundation for its potential therapeutic applications.

Direct Antioxidant Mechanisms

This compound exhibits direct antioxidant activity through two primary mechanisms: radical scavenging and metal ion chelation.

Radical Scavenging Activity

This compound is a potent scavenger of various reactive oxygen species, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical (•OH), and superoxide anion (O₂⁻).[3] The scavenging capacity is attributed to its molecular structure, which allows for the donation of hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data on Radical Scavenging Activity

| Radical Species | Assay | IC50/EC50 Value of this compound | Reference Compound | Reference Compound Value |

| DPPH Radical | DPPH Assay | More potent than BHT | BHT | 16.57 µM |

| Hydroxyl Radical (•OH) | 2-deoxyribose method | 29.4 ± 4.1 µM | BHT | ~30 µM |

| Superoxide Anion (O₂⁻) | NBT Assay | Data not available | Ascorbic Acid | - |

Experimental Protocols

2.1.1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM), this compound dissolved in a suitable solvent, positive control (e.g., ascorbic acid, BHT).

-

Procedure:

-

Prepare various concentrations of this compound and the positive control.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.[4][5]

-

2.1.2. Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton-type reaction.

-

Reagents: 2-deoxyribose, ferric chloride (FeCl₃), ethylenediaminetetraacetic acid (EDTA), hydrogen peroxide (H₂O₂), ascorbic acid, thiobarbituric acid (TBA), phosphate buffer.

-

Procedure:

-

Prepare a reaction mixture containing FeCl₃, EDTA, 2-deoxyribose, H₂O₂, and ascorbic acid in a phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding TBA and an acid (e.g., trichloroacetic acid).

-

Heat the mixture in a water bath to develop a pink chromogen.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.[6]

-

2.1.3. Superoxide Anion Scavenging Assay (NBT Method)

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

Reagents: Nicotinamide adenine dinucleotide (NADH), phenazine methosulfate (PMS), nitroblue tetrazolium (NBT), phosphate buffer.

-

Procedure:

-

Generate superoxide radicals in a reaction mixture containing NADH and PMS in a phosphate buffer.

-

Add various concentrations of this compound to the mixture.

-

Add NBT to the mixture.

-

Incubate at room temperature for a specific duration.

-

Measure the absorbance of the formazan produced at a specific wavelength (e.g., 560 nm).

-

The percentage of superoxide scavenging is calculated, and the IC50 value is determined.[7]

-

Metal Ion Chelation

This compound can chelate transition metal ions, such as ferrous iron (Fe²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.[8] By binding to these metal ions, this compound prevents them from participating in redox cycling and subsequent ROS generation.

Experimental Protocol

2.2.1. Ferrous Ion Chelating Assay

This assay is based on the competition between the antioxidant and ferrozine for the formation of a complex with Fe²⁺.

-

Reagents: Ferrous chloride (FeCl₂), ferrozine, this compound.

-

Procedure:

-

Add various concentrations of this compound to a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine.

-

Shake the mixture vigorously and allow it to stand at room temperature for a set time.

-

Measure the absorbance of the Fe²⁺-ferrozine complex at a specific wavelength (e.g., 562 nm).

-

The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated as the metal-chelating activity. % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound), and A_sample is the absorbance in the presence of this compound.

-

The IC50 value is then determined.

-

Indirect Antioxidant Mechanism: Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond its direct scavenging activities, this compound exerts a significant portion of its antioxidant effect by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9] this compound is believed to interact with Keap1, potentially through modification of its reactive cysteine residues, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression.[11]

Signaling Pathway Diagram

Experimental Protocol

3.1. Western Blot Analysis for Nrf2 Activation

This technique is used to quantify the levels of Nrf2 in the cytoplasm and nucleus, as well as the expression of its downstream target proteins.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., hepatocytes, endothelial cells) to a suitable confluency.

-

Treat the cells with various concentrations of this compound for different time points. A positive control, such as sulforaphane, can be used.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate the nuclear and cytoplasmic extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometric Analysis:

In Vivo Antioxidant Effects

The antioxidant properties of this compound observed in vitro have been corroborated in various in vivo models of oxidative stress.

Experimental Design for an In Vivo Study

A representative in vivo study to evaluate the antioxidant effects of this compound could be designed as follows:

-

Animal Model: Use a suitable animal model of oxidative stress, such as rodents treated with a pro-oxidant agent (e.g., carbon tetrachloride, lipopolysaccharide).

-

Grouping and Treatment:

-

Group 1: Control (vehicle treatment).

-

Group 2: Oxidative stress inducer + vehicle.

-

Group 3: Oxidative stress inducer + this compound (various doses).

-

Group 4: this compound alone.

-

-

Biochemical Analysis:

-

Measure markers of oxidative stress in serum and tissues (e.g., liver, brain), such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

-

Assess the activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Measure the levels of non-enzymatic antioxidants like reduced glutathione (GSH).

-

-

Histopathological Examination:

-

Perform histological analysis of tissues to evaluate cellular damage and inflammation.

-

-

Molecular Analysis:

-

Conduct Western blot or qPCR analysis on tissue homogenates to assess the expression of proteins in the Keap1-Nrf2 pathway.

-

Conclusion

This compound is a multifaceted antioxidant that operates through both direct and indirect mechanisms. Its ability to scavenge a range of reactive oxygen species and chelate pro-oxidant metal ions provides a first line of defense against oxidative damage. Furthermore, its capacity to activate the Keap1-Nrf2 signaling pathway leads to the upregulation of a broad spectrum of endogenous antioxidant and cytoprotective genes, offering a more sustained and potent protective effect. The comprehensive data and methodologies presented in this guide underscore the significant potential of this compound as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. Further research, particularly focusing on its clinical efficacy and bioavailability, is warranted to fully realize its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Ampelopsin Confers Endurance and Rehabilitation Mechanisms in Glycine max cv. Sowonkong under Multiple Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Ampelopsin F: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin, is a flavonoid compound found in several plant species, notably in Ampelopsis grossedentata. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms identified include the inhibition of the NF-κB, PI3K/Akt, and JAK2/STAT3 signaling pathways, and in some contexts, the MAPK pathway. By targeting these pathways, this compound effectively suppresses the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 50 µg/mL | Significant dose-dependent reduction | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent | Significant reduction | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | Dose-dependent | Significant reduction | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | Dose-dependent | Significant reduction | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Non-cytotoxic concentrations | Decreased production | [2] |

| BV2 Microglia | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Non-cytotoxic concentrations | Decreased production | [2] |

Table 2: In Vitro Inhibition of Pro-Inflammatory Enzymes and Proteins by this compound

| Cell Line | Inflammatory Stimulus | Target Enzyme/Protein | This compound Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS | Dose-dependent | Suppressed expression | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | iNOS | Non-cytotoxic concentrations | Suppressed mRNA and protein expression | [2] |

| BV2 Microglia | Lipopolysaccharide (LPS) | COX-2 | Non-cytotoxic concentrations | Suppressed mRNA and protein expression | [2] |

| BV2 Microglia | Lipopolysaccharide (LPS) | Phosphorylated JAK2 | Marked reduction | [2] | |

| BV2 Microglia | Lipopolysaccharide (LPS) | Phosphorylated STAT3 | Marked reduction | [2] | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Phosphorylated IκBα | Dose-dependent | Inhibition | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Phosphorylated p65 | Dose-dependent | Inhibition of nuclear translocation | [3] |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to interfere with critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity Assay

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in 96-well, 24-well, or 6-well plates depending on the subsequent assay.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 18-24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

3. Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

4. Western Blot Analysis for Signaling Proteins:

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific to the target proteins (both total and phosphorylated forms).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

In Vivo Anti-Inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema Model:

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Administer this compound orally or intraperitoneally at various doses.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema compared to the control group (vehicle-treated).

-

Conclusion